4-(Dihydroxymethyl)pyridine 1-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4,6,8-9H |
InChI Key |
NBCGDNYMDFXWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C(O)O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Dihydroxymethyl Pyridine 1 Oxide
Precursor Selection and Synthesis Strategies
The logical precursor to the target N-oxide is 4-(Dihydroxymethyl)pyridine. Its synthesis requires methods for introducing a functionalized two-carbon unit at the 4-position of the pyridine (B92270) ring, which itself begins with the synthesis of an appropriately substituted pyridine.
Synthesis of 4-Substituted Pyridines as Essential Precursors
The generation of 4-substituted pyridines is a foundational step in accessing the necessary precursors. Various methods have been developed to achieve C-4 functionalization, overcoming the inherent electronic properties of the pyridine ring.
One effective strategy involves the quaternization of the pyridine ring, which significantly activates the 2- and 4-positions toward nucleophilic attack. For instance, pyridines can be quaternized with agents like acrylamide (B121943) under acidic conditions, and the resulting quaternary salt can undergo nucleophilic displacement at the 4-position. google.comgoogle.com Another approach uses a metal-free transformation involving the in-situ generation of a pyridine-boryl radical from 4-cyanopyridine (B195900) and bis(pinacolato)diboron, which can then react with various acceptors to introduce substituents at the C-4 position. acs.org
The Minisci reaction offers a powerful method for direct alkylation of pyridines. Recent advancements have enabled highly regioselective C-4 alkylation by employing a removable N-pyridyl group, followed by a silver-catalyzed radical addition of carboxylic acids. nih.gov This approach provides a practical route to a wide range of C-4 alkylated pyridines.
Table 1: Selected Methodologies for the Synthesis of 4-Substituted Pyridines
| Methodology | Key Reagents/Conditions | Precursor Example | Product Type | Reference |
|---|---|---|---|---|
| Quaternization/Displacement | Acrylamide, HCl; Nucleophile; Base | 4-Chloropyridine | 4-Aminopyridines | google.com |
| Boryl Radical Addition | Bis(pinacolato)diboron, α,β-unsaturated ketones | 4-Cyanopyridine | 4-Alkylpyridines | acs.org |
| Borono-Minisci Reaction | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | Pyridine with N-pyridyl group | 4-Alkylpyridines | nih.gov |
Approaches to Introduce the Dihydroxymethyl Moiety at the 4-Position of Pyridine
Introducing the dihydroxymethyl group, -CH(OH)₂, at the 4-position is a synthetic challenge that typically involves the manipulation of a precursor functional group. While direct synthesis of 4-(Dihydroxymethyl)pyridine is not extensively documented, its preparation can be envisaged through established chemical transformations starting from readily available materials like 4-picoline or isonicotinic acid.
A plausible synthetic pathway could start from 4-picoline (4-methylpyridine). The process may involve:
N-oxidation of 4-picoline to form 4-picoline N-oxide.
Rearrangement using acetic anhydride (B1165640) to yield 4-acetoxymethylpyridine. google.com
Hydrolysis of the acetate (B1210297) to produce 4-pyridinemethanol.
Oxidation of the alcohol to 4-pyridinecarboxaldehyde.
A subsequent reaction, such as a hydroxymethylation using formaldehyde (B43269) under specific conditions, could potentially form the dihydroxymethyl group, although this step would require careful optimization to avoid side reactions.
Alternatively, starting from isonicotinic acid (pyridine-4-carboxylic acid), one could perform a controlled reduction. Standard reduction of a carboxylic acid or its ester derivative typically yields the corresponding alcohol (4-pyridinemethanol). To achieve the dihydroxymethyl group, one would likely need to start from a precursor at a higher oxidation state, such as a pyridine-4-glyoxylic acid derivative, followed by reduction. A more direct, albeit challenging, approach would be the dihydroxylation of 4-vinylpyridine, though this often requires harsh conditions that could be incompatible with the pyridine ring.
N-Oxidation Reactions of Pyridine Derivatives
With the 4-(Dihydroxymethyl)pyridine precursor in hand, the final step is the N-oxidation of the pyridine nitrogen. This transformation must be conducted with high chemoselectivity to avoid oxidation of the sensitive dihydroxymethyl group.
Oxidative Reagents and Optimized Reaction Conditions for N-Oxide Formation
The N-oxidation of pyridines is a well-established transformation with a variety of available reagents. scripps.edu The choice of oxidant and reaction conditions is critical for achieving high yields and selectivity.
A classic and widely used method involves the use of hydrogen peroxide, often in a carboxylic acid solvent like acetic acid, which generates a peracid in situ. arkat-usa.orgyoutube.comorgsyn.org Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective and common reagents for this purpose. arkat-usa.orgyoutube.com For substrates with sensitive functional groups, catalytic systems are often preferred. Methyltrioxorhenium (MTO) is a highly efficient catalyst that can be used in small amounts with hydrogen peroxide to achieve high yields of N-oxides. arkat-usa.org Other systems include sodium percarbonate with rhenium-based catalysts and urea-hydrogen peroxide (UHP). organic-chemistry.org
Table 2: Common Oxidative Systems for Pyridine N-Oxidation
| Oxidizing Agent/System | Typical Solvent | Temperature | Notes | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-85°C | A classic, cost-effective method. | youtube.comorgsyn.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Room Temp. | High yields, good for many substrates. | arkat-usa.org |
| H₂O₂ / Methyltrioxorhenium (MTO) | Various | Room Temp. | Catalytic, high efficiency, good for electron-poor/rich pyridines. | arkat-usa.org |
| Sodium Percarbonate / Rhenium Catalyst | Various | Mild Conditions | Solid, stable source of H₂O₂. | organic-chemistry.org |
Chemo- and Regioselectivity in N-Oxidation Processes (e.g., Preventing Oxidation of Dihydroxymethyl Group)
The primary challenge in synthesizing 4-(Dihydroxymethyl)pyridine 1-oxide is the potential for the oxidizing agent to react with the dihydroxymethyl side chain in addition to the intended N-oxidation. Alcohols are susceptible to oxidation to aldehydes, ketones, or carboxylic acids. Therefore, achieving high chemoselectivity is paramount.
The pyridine nitrogen is a soft, nucleophilic center, while the alcohol groups are harder nucleophiles. This difference in reactivity can be exploited by selecting an appropriate oxidant. Mild oxidants and controlled reaction conditions are crucial. For example, the oxidation of 2-vinylpyridine (B74390) with hydrogen peroxide in acetic acid proceeds to give the N-oxide in good yield without epoxidizing the double bond, demonstrating that selective N-oxidation is feasible in the presence of other oxidizable groups. youtube.com
For a substrate like 4-(Dihydroxymethyl)pyridine, the use of a catalytic system such as MTO/H₂O₂ at low temperatures or a carefully controlled addition of m-CPBA could favor the kinetically preferred N-oxidation over the thermodynamically favorable, but often slower, oxidation of the alcohol groups. The slightly acidic conditions often used for N-oxidation may also protonate the pyridine nitrogen, modulating its reactivity and potentially influencing selectivity. In some cases, hypervalent iodine reagents have been used to oxidize alkyl groups on the pyridine ring, but this typically requires activation by strong electron-withdrawing groups and affects the α- and γ-positions, highlighting the need to avoid such reagents for this specific transformation. clockss.org
Microreactor Technology Applications in N-Oxidation Synthesis
Microreactor technology has emerged as a powerful tool for chemical synthesis, offering significant advantages for N-oxidation reactions, particularly those involving potentially hazardous reagents like hydrogen peroxide. bme.hubme.hu The high surface-to-volume ratio in microreactors allows for superior heat exchange and precise temperature control, mitigating the risks of thermal runaway associated with exothermic oxidation processes in traditional batch reactors. bme.hu
A notable application is the use of a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide as the oxidant. organic-chemistry.orgthieme-connect.com This continuous flow system enables the synthesis of various pyridine N-oxides in excellent yields (up to 99%) with significantly reduced reaction times compared to batch methods. organic-chemistry.orgorganic-chemistry.org The system demonstrates remarkable stability, capable of continuous operation for hundreds of hours without loss of catalyst activity, making it a green, safe, and efficient process suitable for large-scale production. organic-chemistry.orgthieme-connect.com
Table 3: Comparison of Batch vs. Microreactor N-Oxidation Synthesis
| Parameter | Batch Reactor | Continuous Flow Microreactor | Reference |
|---|---|---|---|
| Safety | Higher risk of thermal runaway with H₂O₂ | Enhanced safety due to superior temperature control and small reaction volume | bme.huthieme-connect.com |
| Reaction Time | Hours | Minutes to Hours | organic-chemistry.org |
| Efficiency/Yield | Variable, often lower | Generally higher, up to 99% | organic-chemistry.orgorganic-chemistry.org |
| Scalability | Problematic, critical parameters change | Less problematic, scaling-out by parallelization | bme.hu |
| Catalyst System | Various | TS-1/H₂O₂ system is highly effective | organic-chemistry.orgthieme-connect.com |
Chemical Reactivity and Transformation Studies of 4 Dihydroxymethyl Pyridine 1 Oxide
Reactions at the Pyridine (B92270) N-Oxide Moiety
The presence of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, making it more susceptible to a variety of chemical transformations compared to the parent pyridine.
Nucleophilic Attack and Rearrangements Involving the N-Oxide Functionality (e.g., Polonovski Rearrangement)
The N-oxide group activates the pyridine ring for nucleophilic attack, particularly at the C2 and C4 positions. This is because the positively charged nitrogen atom withdraws electron density from the ring, and the anionic intermediate formed upon nucleophilic attack at these positions is stabilized by resonance, with the negative charge being accommodated by the electronegative oxygen atom. stackexchange.comresearchgate.net
General nucleophilic reactions on pyridine N-oxides often proceed via activation of the oxygen atom, followed by addition of a nucleophile. scripps.edu For instance, treatment of pyridine N-oxides with reagents like PyBroP can facilitate the addition of various nucleophiles to the 2-position. researchgate.net
Electrophilic Substitution on the Pyridine Ring: Influence of N-Oxide and Dihydroxymethyl Group Effects
The pyridine N-oxide ring is more reactive towards electrophilic substitution than pyridine itself. almerja.com The N-oxide group, through resonance, donates electron density to the ring, particularly at the 2- and 4-positions, thereby activating these positions for electrophilic attack. almerja.com
The dihydroxymethyl group, -CH(OH)₂, at the 4-position is generally considered an electron-donating group, which would further enhance the activation of the pyridine ring towards electrophilic substitution. This activating effect, combined with the directing effect of the N-oxide, would strongly favor electrophilic substitution at the 2- and 6-positions. However, the steric bulk of the dihydroxymethyl group might hinder the approach of electrophiles to these positions to some extent.
Common electrophilic substitution reactions, such as nitration, can be performed on pyridine N-oxides under conditions that would not be feasible for the parent pyridine. For example, nitration of pyridine N-oxide typically yields 4-nitropyridine (B72724) N-oxide.
Deoxygenation Reactions of the N-Oxide Group
The removal of the oxygen atom from the N-oxide group is a common and synthetically useful transformation, allowing for the functionalization of the pyridine ring via the N-oxide, followed by its removal to yield the substituted pyridine. A variety of methods are available for the deoxygenation of pyridine N-oxides, many of which are expected to be compatible with the dihydroxymethyl group. rsc.orgorganic-chemistry.org
These methods often tolerate a range of functional groups, including esters, ketones, and halogens. organic-chemistry.org This suggests that the dihydroxymethyl group in 4-(dihydroxymethyl)pyridine 1-oxide would likely remain intact during many deoxygenation procedures.
| Deoxygenation Method | Reagents/Conditions | Key Features | Reference |
| Photocatalytic | Rhenium-based photocatalyst, visible light | Mild conditions, high selectivity. | acs.org |
| Palladium-Catalyzed | Pd(OAc)₂, dppf, triethylamine, microwave or heat | Chemoselective, tolerates various functional groups. | organic-chemistry.org |
| Electrochemical | Aqueous solution, no transition-metal catalysts | Environmentally friendly, avoids waste-generating reagents. | organic-chemistry.org |
| Iodide/Formic Acid | MgI₂, formic acid | Sustainable, compatible with reducible functional groups. | rsc.org |
| Indium/Pivaloyl Chloride | Indium, pivaloyl chloride, room temperature | Mild conditions, high yields. | organic-chemistry.org |
| Visible Light-Mediated | Hantzsch esters, photocatalyst, room temperature | Highly chemoselective, rapid reaction times. | organic-chemistry.org |
Reactivity of the Dihydroxymethyl Substituent
The dihydroxymethyl group, being a geminal diol attached to an aromatic ring, exhibits reactivity characteristic of benzylic alcohols.
Selective Oxidation and Reduction Reactions of the Dihydroxymethyl Group
Selective oxidation of the dihydroxymethyl group could potentially lead to the corresponding 4-formylpyridine 1-oxide or 4-carboxypyridine 1-oxide. The oxidation of alkyl side chains on aromatic rings is a known transformation, often targeting the benzylic position. openstax.orglibretexts.org However, achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid can be challenging. Specific oxidizing agents and controlled reaction conditions would be necessary. The presence of the N-oxide group might influence the reactivity of the side chain towards oxidation.
Conversely, reduction of the dihydroxymethyl group is less straightforward as it is already in a reduced state. Further reduction would likely involve the pyridine ring itself, especially under harsh conditions like catalytic hydrogenation with a strong catalyst, which can reduce the aromatic ring to a cyclohexane. libretexts.orgopenstax.org Milder reduction methods would be required to preserve the aromatic N-oxide core.
Esterification and Etherification Strategies for the Hydroxyl Groups
The two hydroxyl groups of the dihydroxymethyl substituent can undergo esterification and etherification reactions, typical for alcohols.
Esterification of benzylic alcohols can be achieved using various methods, including reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst. ncert.nic.inorganic-chemistry.org For sterically hindered alcohols, specific strategies using activated esters, such as those derived from benzotriazole, may be effective. researchgate.net The esterification of the dihydroxymethyl group in this compound would likely proceed under standard conditions, though the basicity of the N-oxide oxygen could potentially interfere with acid-catalyzed methods.
Etherification of benzylic alcohols to form benzyl (B1604629) ethers is a common protective group strategy. organic-chemistry.org Methods include the Williamson ether synthesis, though this requires basic conditions that could potentially react with other parts of the molecule. organic-chemistry.org Milder, iron-catalyzed methods for the direct etherification of benzylic alcohols have been developed and could be applicable. acs.orgacs.org Additionally, transfer benzylation agents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) operate under neutral conditions and are effective for a range of alcohols. orgsyn.org
| Reaction Type | Potential Reagents/Conditions | Expected Product | Considerations |
| Oxidation | Mild oxidizing agents (e.g., MnO₂) | 4-Formylpyridine 1-oxide | Potential for over-oxidation to carboxylic acid. Compatibility with N-oxide. |
| Esterification | Carboxylic acid, DCC/DMAP; Acid chloride, pyridine | 4-(Diacyloxymethyl)pyridine 1-oxide | Potential for reaction at the N-oxide oxygen with strong acylating agents. |
| Etherification | Alkyl halide, NaH; Iron(III) triflate, alcohol | 4-(Dialkoxymethyl)pyridine 1-oxide | Basicity of N-oxide may interfere with some methods. |
Mechanistic Investigations of Reactions Involving 4 Dihydroxymethyl Pyridine 1 Oxide
Elucidation of Reaction Pathways
Understanding the reaction pathways of pyridine (B92270) N-oxides is crucial for predicting product formation and optimizing reaction conditions. This involves the detailed study of transient species and energy profiles of the reactions.
The reactions of pyridine N-oxides proceed through a variety of detectable and proposed intermediates, depending on the reaction type and conditions.
Radical Intermediates: In photoredox catalysis, pyridine N-oxides can undergo single-electron oxidation to generate highly reactive oxygen-centered radicals (N-oxy radicals). acs.orgacs.org These radicals are key intermediates in C-H functionalization reactions. For example, in the photoredox/pyridine N-oxide catalyzed carbohydroxylation of α-olefins, the N-oxy radical adds to the olefin to form a tertiary carbon-centered radical, which then undergoes further reactions. acs.org
Acyloxypyridinium Cations: In organocatalytic acyl transfer reactions, a key intermediate is the acyloxypyridinium cation. This species is formed when the nucleophilic oxygen of the pyridine N-oxide attacks an acylating agent, such as an anhydride (B1165640). acs.org This activated intermediate is then susceptible to attack by a nucleophile.
Metal-Bound Intermediates: In metal-catalyzed cross-coupling reactions, the reaction proceeds through various organometallic intermediates. For instance, in the nickel-catalyzed alkenylation of pyridine N-oxides, the proposed mechanism involves the oxidative addition of the N-oxide C-H bond to a nickel(0) species, forming a pyridyl(hydride)-nickel intermediate. researchgate.net Subsequent insertion of an alkyne leads to an alkenyl(pyridyl)nickel species before reductive elimination yields the product. researchgate.net
Ring-Opened Intermediates: Under certain conditions, such as reactions with arylzinc reagents in the presence of trifluoroacetic anhydride (TFAA), pyridine N-oxides are proposed to react via a 5-arylpenta-2,4-dienal oxime intermediate. researchgate.net
Computational studies, particularly Density Functional Theory (DFT), have become invaluable for analyzing the transition states in reactions involving pyridine N-oxides. These analyses provide insights into reaction barriers, stereoselectivity, and the rate-determining steps.
In the organocatalytic acylative dynamic kinetic resolution using chiral 4-aryl-pyridine-N-oxides, DFT calculations have been used to evaluate the free energy of various transition states. acs.org The analysis revealed that the relative free energy of the transition state for the nucleophilic attack of the catalyst on the anhydride (TS1) was significantly higher than that of the subsequent enantioselectivity-determining step (TS2). acs.org This indicates that the initial activation is the rate-determining step. acs.org
For the photoredox-catalyzed carbohydroxylation of α-olefins, DFT calculations of the free energy profile showed that the substitution of the pyridine N-oxide from the N-alkoxypyridinium intermediate by water has the highest energy barrier (24.3 kcal/mol). acs.org This suggests that this substitution is the rate-determining step of the catalytic cycle. acs.org The transition state for this step involves activation of the water molecule by the trifluoroacetate (B77799) counterion. acs.org
Kinetic Studies and Determination of Rate Determining Steps
Kinetic studies are essential for understanding reaction rates and identifying the slowest step in a multi-step reaction, known as the rate-determining step. nih.gov The rate of a reaction is dictated by this slowest step.
In the direct arylation of pyridine N-oxide with bromobenzene, catalyzed by a palladium/tri-tert-butylphosphine system, kinetic data suggest a complex mechanism involving two distinct palladium centers. researchgate.net The reaction exhibits an induction period, and the rate is zeroth-order in the arylpalladium complex, implying that the C-H bond cleavage at the pyridine N-oxide, occurring at a separate cyclometalated palladium complex, is the rate-determining step. researchgate.net
For the photocatalytic deoxygenation of para-substituted pyridine N-oxides using a rhenium catalyst, kinetic studies showed that the electronic properties of the substituents significantly affect the initial reaction rate. nih.gov Electron-withdrawing groups on the pyridine N-oxide led to faster initial rates, a trend that correlates with the Hammett sigma constants of the substituents. nih.gov
In organocatalytic reactions, the rate-determining step is often the formation or reaction of a key intermediate. For acylative dynamic kinetic resolution catalyzed by chiral pyridine N-oxides, mechanistic studies indicated that the nucleophilic substitution of the azole hemiaminal with the acyloxypyridinium cation intermediate is the rate-determining step. acs.org It was also found that for high enantioselectivity, the rate-determining step and the enantioselectivity-determining step must be the same. acs.org
Catalytic Effects and Reaction Promoters
Pyridine N-oxides and their derivatives are not only substrates but also serve as powerful catalysts or ligands in a wide range of chemical transformations.
The oxygen atom of the N-oxide group is an effective coordination site for metal ions, making these compounds useful ligands in transition metal catalysis. researchgate.net Furthermore, they can act as mild oxidants in metal-catalyzed reactions. thieme-connect.de
Palladium-Catalyzed Direct Arylation: Pyridine N-oxides undergo direct C-H arylation at the 2-position with aryl bromides or triflates, catalyzed by palladium complexes. semanticscholar.orgresearchgate.net This provides a direct route to 2-arylpyridine N-oxides, which can be subsequently deoxygenated to furnish the corresponding 2-arylpyridines. semanticscholar.org
Nickel-Catalyzed Alkenylation: Nickel catalysts effectively promote the C-H activation of pyridine N-oxides and subsequent insertion of alkynes to yield (E)-2-alkenylpyridine N-oxides with high regioselectivity. semanticscholar.orgresearchgate.net
Gold-Catalyzed Oxidations: Pyridine N-oxide derivatives, such as 8-methylquinoline (B175542) 1-oxide, can act as oxygen transfer reagents in gold-catalyzed intermolecular oxidations of terminal alkynes to produce α-acetoxy ketones. organic-chemistry.org The reaction is believed to proceed through an α-oxo gold carbene intermediate. organic-chemistry.org
Ruthenium-Catalyzed Amide Formation: In the presence of a ruthenium catalyst and 4-picoline N-oxide, terminal alkynes can react with amines to form amides. organic-chemistry.org
The Lewis basicity of the N-oxide oxygen atom makes pyridine N-oxide derivatives effective organocatalysts, particularly for reactions involving the activation of Lewis acidic reagents like organosilicon compounds. nih.govresearchgate.net
A prominent example is the enantioselective allylation of aldehydes with allyl(trichloro)silane. nih.govnih.gov In this reaction, a chiral pyridine N-oxide catalyst activates the C-Si bond of the allylsilane. The high affinity of silicon for the N-oxide oxygen facilitates the formation of a hypervalent silicate (B1173343) intermediate. nih.gov The reaction is proposed to proceed through a closed, chair-like cyclic transition state, which accounts for the observed stereoselectivity. researchgate.net Structurally simple pyridine N-oxides derived from amino acids have been shown to catalyze this transformation, affording homoallylic alcohols in good yields and moderate to high enantiomeric excess. nih.gov
Furthermore, chiral 4-aryl-pyridine-N-oxides have been designed as highly efficient nucleophilic organocatalysts for the acylative dynamic kinetic resolution of various substrates. acs.org Mechanistic studies confirm that the nucleophilicity of the oxygen atom in the pyridine N-oxide is greater than that of the nitrogen in the corresponding pyridine, leading to enhanced catalytic activity. acs.org
Solvent Effects on Reaction Mechanisms and Selectivity
Detailed experimental studies and research findings specifically investigating the solvent effects on the reaction mechanisms and selectivity of 4-(Dihydroxymethyl)pyridine 1-oxide are not available in the current scientific literature. While the reactivity of the broader class of pyridine N-oxides is known to be influenced by the solvent environment, data directly pertaining to the dihydroxymethyl derivative at the 4-position is absent.
General studies on other pyridine N-oxides indicate that solvent properties such as polarity, proticity, and coordinating ability can significantly impact reaction kinetics and the distribution of products. For example:
Polar protic solvents , like alcohols, can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that involve the formation of ionic species. rsc.org
Polar aprotic solvents , such as dimethylformamide (DMF) or acetone, are also capable of solvating charged species and can influence reaction pathways, sometimes favoring different outcomes compared to protic media. acs.orgrsc.org
Nonpolar solvents generally slow down reactions that involve a significant increase in charge separation in the transition state.
In the context of pyridine N-oxides, solvents have been shown to affect the course of nucleophilic substitutions, electrophilic attacks, and cycloaddition reactions. arkat-usa.org For instance, the alkylation of 4-methoxypyridine (B45360) derivatives shows a strong solvent dependence, where polar solvents favor N-alkylation. researchgate.net Similarly, in photoredox-catalyzed reactions using pyridine N-oxides, the choice of solvent (e.g., acetone) has been identified as a critical parameter for achieving high reaction efficiency. acs.org
However, the presence of the dihydroxymethyl group [-CH(OH)₂] on this compound introduces specific functionalities whose interactions with different solvents have not been mechanistically studied. The hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting that the compound's solubility and the reactivity of both the N-oxide and the side chain would be highly sensitive to the solvent environment. Without dedicated research, any analysis remains speculative.
Due to the lack of specific data, no detailed research findings or data tables for this compound can be presented.
Theoretical and Computational Chemistry Studies of 4 Dihydroxymethyl Pyridine 1 Oxide
Reactivity and Selectivity Descriptors
Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting and understanding the chemical behavior of molecules. These descriptors, such as chemical hardness, softness, electrophilicity, and nucleophilicity, are calculated based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered hard, indicating lower reactivity and higher kinetic stability. Conversely, a soft molecule has a small HOMO-LUMO gap, signifying higher reactivity.
An electron-withdrawing group at the 4-position lowers the energy of both the HOMO and LUMO. This generally leads to a change in the HOMO-LUMO gap compared to the unsubstituted pyridine (B92270) N-oxide. For instance, the introduction of a strongly electron-withdrawing nitro group (-NO2) at the 4-position has been shown to alter the structural and electronic parameters of the pyridine N-oxide ring. researchgate.net Based on these principles, one can anticipate that 4-(dihydroxymethyl)pyridine 1-oxide would be a relatively soft molecule, indicating significant reactivity.
Table 1: Conceptual Comparison of Chemical Hardness in 4-Substituted Pyridine N-Oxides This table illustrates the expected qualitative trends based on the electronic nature of the substituent.
| Compound | Substituent at C4 | Electronic Effect | Expected HOMO-LUMO Gap | Expected Hardness (η) | Expected Softness (S) |
| 4-Methylpyridine 1-oxide | -CH₃ | Electron-Donating | Larger | Higher | Lower |
| Pyridine 1-oxide | -H | Neutral (Reference) | Intermediate | Intermediate | Intermediate |
| This compound | -CH(OH)₂ | Electron-Withdrawing | Smaller | Lower | Higher |
| 4-Nitropyridine (B72724) 1-oxide | -NO₂ | Strongly Electron-Withdrawing | Smaller | Lower | Higher |
The N-O moiety in pyridine N-oxides has a profound impact on their reactivity, making them effective in reactions with both electrophiles and nucleophiles. bhu.ac.inscripps.edu The oxygen atom of the N-oxide group is nucleophilic, while the resonance structures indicate that the ring carbons, particularly at the C2 and C4 positions, are rendered electron-deficient and thus electrophilic. quora.com
The nucleophilicity of the N-oxide oxygen is modulated by the substituent at the 4-position. Electron-donating groups enhance the electron density on the oxygen, increasing its nucleophilicity. Conversely, electron-withdrawing groups decrease it. Kinetic studies on the reaction of various 4-substituted pyridine N-oxides with an electrophile have provided quantitative evidence for this trend. ingentaconnect.com The study showed that p-methylpyridine-N-oxide (an electron-donating group) is a significantly stronger nucleophile than pyridine-N-oxide, which in turn is much stronger than p-nitropyridine-N-oxide (an electron-withdrawing group). ingentaconnect.com
Given that the dihydroxymethyl group is electron-withdrawing, this compound is expected to be less nucleophilic than unsubstituted pyridine 1-oxide.
Table 2: Experimental Rate Constants Illustrating Substituent Effects on the Nucleophilicity of Pyridine N-Oxides Data from kinetic studies of reactions with 2,4,6-trinitrophenylbenzoate, illustrating the trend in nucleophilicity.
| Nucleophile | Substituent at C4 | Electronic Effect | Second-Order Rate Constant (L mol⁻¹ min⁻¹) | Relative Nucleophilicity |
| p-Methylpyridine-N-oxide | -CH₃ | Electron-Donating | 167 | 66.5x |
| Pyridine-N-oxide | -H | Neutral (Reference) | 29.8 | 11.9x |
| p-Nitropyridine-N-oxide | -NO₂ | Electron-Withdrawing | 2.51 | 1x |
| Source: Ingenta Connect ingentaconnect.com |
The global electrophilicity index (ω) quantifies the ability of a species to accept electrons. For this compound, the electron-withdrawing nature of the substituent enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack compared to the unsubstituted parent compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insight into conformational changes, intermolecular interactions, and the influence of the solvent environment on molecular behavior.
For this compound, MD simulations in a solvent like water would be invaluable for understanding its structural dynamics. The key sources of conformational flexibility in this molecule are:
Rotation about the C4-C bond: The bond connecting the pyridine ring to the dihydroxymethyl group. The energy barrier for this rotation is expected to be relatively low, allowing the substituent to freely rotate in solution.
Rotation of the hydroxyl groups: The two -OH groups within the dihydroxymethyl moiety can rotate around their respective C-O bonds.
In an MD simulation, the trajectory of the molecule would show frequent rotations around these bonds, leading to a dynamic exploration of various conformers. The preferred orientations would be influenced by intramolecular hydrogen bonding (if present) and, more significantly, by interactions with the surrounding solvent molecules.
The structure of this compound is rich in sites capable of forming hydrogen bonds, which would dominate its interactions in a protic solvent like water. The N-oxide oxygen is a strong hydrogen bond acceptor, a property that has been demonstrated in crystalline complexes. rsc.org Furthermore, the two hydroxyl groups of the dihydroxymethyl substituent can act as both hydrogen bond donors (via the H atom) and acceptors (via the O atom).
These extensive hydrogen-bonding capabilities have several important consequences:
Solubility: The ability to form multiple hydrogen bonds with water explains the high water solubility of such polar compounds.
Stabilization of the Gem-Diol: The geminal diol form is significantly stabilized by hydrogen bonding with solvent water molecules, shifting the equilibrium away from the aldehyde form.
Solvent Shell Structure: MD simulations would reveal a well-defined and dynamic hydration shell around the molecule, with water molecules oriented specifically to engage in hydrogen bonding with the N-oxide and hydroxyl sites. Studies on related compounds have noted that powerful nucleophilic stabilization by the solvent can significantly impact reactivity. nih.gov
Table 3: Potential Hydrogen Bonding Sites in this compound
| Site on Molecule | Type | Role in Hydrogen Bonding |
| N-Oxide Oxygen | -[N⁺]-[O⁻] | Strong Acceptor |
| Hydroxyl Oxygens (x2) | -OH | Acceptor |
| Hydroxyl Hydrogens (x2) | -OH | Donor |
Derivatization Strategies and Applications in Synthetic Chemistry
Strategic Modification of the Dihydroxymethyl Group
The dihydroxymethyl group at the C-4 position is analogous to a primary diol and offers a rich site for chemical manipulation. Standard alcohol chemistry can be applied to introduce a variety of functional groups, thereby altering the molecule's physical and chemical properties, such as solubility and reactivity.
The two hydroxyl moieties of 4-(Dihydroxymethyl)pyridine 1-oxide can readily undergo reactions to form ethers, esters, and acetals, which can serve as key intermediates or as protecting groups in multi-step syntheses.
Esterification: The diol can be converted into a di-ester through reaction with acylating agents like acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is a common method for esterification under mild conditions. orgsyn.org This transformation is useful for creating prodrugs or modifying the lipophilicity of the parent compound.
Etherification: Synthesis of ethers from the dihydroxymethyl group can be achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or aryl chains.
Acetal (B89532) Formation: The diol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals. nih.govnih.gov This reaction is often reversible and is commonly used to protect diol functionalities during reactions at other parts of the molecule. nih.govbaranlab.org The stability of these acetals can be influenced by the reaction conditions; for instance, acetals derived from pyridine-2-carboxaldehyde have shown stability under certain acidic conditions due to the protonation of the pyridine (B92270) nitrogen. nih.gov
Table 1: Representative Transformations of the Dihydroxymethyl Group
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Di-esterification | Carboxylic Acid, DCC, DMAP | Di-ester |
| Di-etherification | 1. NaH; 2. Alkyl Halide (e.g., R-Br) | Di-ether |
| Cyclic Acetal Formation | Ketone/Aldehyde (e.g., Acetone), Acid Cat. (e.g., H₂SO₄) | Cyclic Acetal |
The conversion of the hydroxyl groups to more reactive functionalities, such as halogens, significantly expands the synthetic utility of this compound. These halogenated derivatives can serve as precursors for a variety of nucleophilic substitution and cross-coupling reactions.
The hydroxyl groups are considered benzylic-like due to their attachment to a carbon adjacent to the pyridine ring, which influences their reactivity. ncert.nic.in Standard methods for converting alcohols to alkyl halides can be employed. For instance, treatment with thionyl chloride (SOCl₂) can yield the corresponding di-chloro derivative, while reagents like phosphorus tribromide (PBr₃) can be used for bromination. Radical halogenation using N-bromosuccinimide (NBS) is another effective method for benzylic positions. libretexts.org Once halogenated, these positions become susceptible to further transformations, including oxidation to carbonyl compounds. For example, benzylic halides can be oxidized to aldehydes or ketones using pyridine N-oxide in the presence of silver oxide. nih.gov
Table 2: Halogenation of the Dihydroxymethyl Group
| Reaction | Reagent | Product |
|---|---|---|
| Chlorination | Thionyl Chloride (SOCl₂) | 4-(Dichloromethyl)pyridine 1-oxide |
| Bromination | Phosphorus Tribromide (PBr₃) | 4-(Dibromomethyl)pyridine 1-oxide |
| Radical Bromination | N-Bromosuccinimide (NBS), Light/Initiator | 4-(Dibromomethyl)pyridine 1-oxide |
Functionalization of the Pyridine Ring
The pyridine N-oxide moiety fundamentally alters the electronic properties of the aromatic ring, making it more susceptible to certain types of functionalization compared to the parent pyridine. Specifically, it activates the C-2 and C-6 positions (ortho to the nitrogen atom) for both nucleophilic attack and deprotonation. nih.govyoutube.com
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying heterocyclic systems. The N-oxide group acts as an excellent internal oxidant and directing group, facilitating reactions at the ortho-positions. Transition-metal catalysis, particularly with palladium and copper, has been successfully employed for the C-2 arylation of pyridine N-oxides using organoboron reagents. beilstein-journals.org Furthermore, photocatalysis has emerged as a powerful tool, where pyridine N-oxides can act as hydrogen atom transfer (HAT) precursors, enabling the alkylation and heteroarylation of C-H bonds under visible light. acs.org These methods allow for the introduction of new carbon-carbon or carbon-heteroatom bonds directly onto the pyridine ring.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The N-oxide group is a strong directing metalation group (DMG), capable of coordinating with organolithium reagents (such as n-butyllithium or lithium diisopropylamide, LDA) to facilitate deprotonation exclusively at the adjacent C-2 or C-6 positions. baranlab.orgwikipedia.orgrsc.orgclockss.org This process generates a highly reactive lithiated intermediate that can be quenched with a wide variety of electrophiles to introduce diverse functional groups. rsc.orgthieme-connect.com This method provides a reliable and high-yielding route to 2-substituted and 2,6-disubstituted pyridine N-oxides that would be difficult to access otherwise. clockss.orgthieme-connect.com
Table 3: Examples of Electrophiles Used in Directed Ortho-Metalation of Pyridine N-Oxides
| Electrophile | Introduced Functional Group |
|---|---|
| I₂ | Iodo |
| Me₃SnCl | Trimethylstannyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| CO₂ | Carboxylic Acid |
| Disulfides (RSSR) | Thioether |
Role as a Chiral Auxiliary or Ligand Scaffold
The structure of this compound holds significant potential for applications in asymmetric synthesis and catalysis. If the compound is resolved into its enantiomers, or if chirality is introduced through derivatization, it can serve as a valuable chiral building block.
There is a growing interest in using chiral pyridine N-oxides as organocatalysts and as ligands for transition metals in asymmetric reactions. nih.govscispace.com The N-oxide oxygen atom is a potent Lewis base and can activate reagents, for example by coordinating to silicon in allylation reactions. nih.gov Chiral pyridine N-oxides have been successfully used in various stereoselective transformations. nih.govacs.orgacs.org
The this compound scaffold is particularly promising as a ligand. The combination of the "hard" N-oxide oxygen donor and the two "hard" hydroxyl donors in the side chain creates a potential tridentate ligand capable of coordinating with various metal ions. If the diol is converted into a chiral derivative (e.g., a chiral acetal or ether), the resulting molecule could act as a C₂-symmetric-like ligand, a common and effective motif in asymmetric catalysis. The pyridine-oxazoline (PyOx) ligand class, which also features a chiral center adjacent to a pyridine ring, has demonstrated remarkable success in a wide range of asymmetric catalytic reactions, highlighting the potential of such structural motifs. mdpi.comrsc.org
Table 4: Potential Applications in Asymmetric Catalysis
| Application | Role of the Compound | Rationale |
|---|---|---|
| Asymmetric Allylation | Chiral Organocatalyst | N-oxide activates silyl (B83357) reagents; chiral backbone induces enantioselectivity. nih.gov |
| Asymmetric Acyl Transfer | Chiral Nucleophilic Catalyst | Chiral N-oxide acts as an efficient acyl transfer agent. acs.orgacs.org |
| Metal-Catalyzed Reactions | Chiral Ligand Scaffold | Dihydroxymethyl and N-oxide groups provide multiple coordination sites for a metal center. |
Exploration of 4 Dihydroxymethyl Pyridine 1 Oxide As a Synthetic Intermediate
Precursor for the Synthesis of Other Heterocyclic Scaffolds (e.g., Fused Systems, Dihydropyridines)
The strategic placement of reactive sites in 4-(dihydroxymethyl)pyridine 1-oxide allows for its use as a precursor in the construction of more complex heterocyclic systems, including fused pyridines and dihydropyridines. The pyridine (B92270) N-oxide itself is a well-established starting point for the synthesis of substituted pyridines. youtube.comscripps.edu The N-oxide group can be activated and subsequently displaced by various nucleophiles, or it can direct metallation to adjacent positions. scripps.edu
One key transformation of pyridine N-oxides is the Boekelheide rearrangement, where treatment with acetic anhydride (B1165640) can lead to the formation of acetoxymethyl-substituted pyridines. researchgate.netyoutube.com This reaction, along with other functionalizations, opens pathways to fused systems. For instance, the introduction of suitable functional groups on the pyridine ring, facilitated by the N-oxide, can be followed by intramolecular cyclization reactions to build additional rings. While direct examples starting from this compound are not extensively documented in readily available literature, the known reactivity of pyridine N-oxides suggests its potential in this area. researchgate.netmdpi.com For example, the diol functionality could be transformed into other groups that can participate in cyclization.
The synthesis of dihydropyridines, a class of compounds with significant pharmacological importance, can also be envisioned starting from functionalized pyridine N-oxides. acs.orgstmarytx.edu The classic Hantzsch synthesis is a primary method for preparing dihydropyridines, involving the condensation of an aldehyde, a β-ketoester, and ammonia. baranlab.org While this typically builds the dihydropyridine (B1217469) ring from acyclic precursors, modifications and alternative strategies often involve pre-functionalized pyridines. The reduction of a suitably substituted pyridine, derived from its N-oxide, can lead to the corresponding dihydropyridine.
A general approach for the synthesis of 1,4-dihydropyridines involves the reduction of the corresponding pyridinium (B92312) salt. The N-oxide can be a precursor to such salts. Although specific examples detailing the conversion of this compound to a dihydropyridine are scarce in the reviewed literature, the fundamental reactivity of pyridine N-oxides supports this synthetic possibility.
Building Block in Complex Molecule Synthesis
The utility of this compound as a building block in the synthesis of complex molecules stems from its pre-installed functional groups, which can be strategically manipulated during a synthetic sequence. The pyridine N-oxide scaffold is found in various biologically active compounds, and its inclusion can modulate properties such as solubility and biological interactions. mdpi.comnih.gov
While a direct application of this compound in a documented total synthesis of a natural product was not identified in the surveyed literature, its potential is evident. The dihydroxymethyl group offers a handle for derivatization. For example, it can be oxidized to an aldehyde or a carboxylic acid, which can then undergo a variety of carbon-carbon bond-forming reactions or be used to link the pyridine N-oxide moiety to other parts of a complex molecule. The hydroxyl groups themselves can be protected and deprotected as needed, allowing for synthetic operations on other parts of the molecule.
The reactivity of the pyridine N-oxide ring allows for the introduction of substituents at the 2- and 4-positions. This functionalization, combined with the reactivity of the dihydroxymethyl group, makes it a potentially valuable fragment in a convergent synthesis approach, where different parts of a complex molecule are synthesized separately and then joined together.
Application in Material Science Research (e.g., Polymer Precursors, Metal-Organic Framework Components)
In the field of material science, bifunctional molecules are highly sought after as precursors for polymers and coordination frameworks. This compound, with its diol functionality and the coordinating ability of the N-oxide group, is a promising candidate for these applications. scirp.orgmdpi.com
The diol group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. researchgate.netresearchgate.net The incorporation of the pyridine N-oxide unit into the polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, hydrophilicity, and metal-coordinating capabilities. The synthesis of pyridine-based polyesters has been explored, demonstrating the viability of incorporating such heterocyclic units into polymer chains. wur.nlresearchgate.net
Table 1: Potential Polymerization Reactions with this compound
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| This compound | Adipic acid | Polyester | Increased hydrophilicity, metal-coordination sites |
| This compound | Terephthaloyl chloride | Polyester | Enhanced thermal stability, rigidity |
| This compound | Isophorone diisocyanate | Polyurethane | Introduction of polar N-oxide groups |
The N-oxide group, along with the potential for the diol to act as a hydrogen-bond donor, makes this compound an attractive ligand for the construction of metal-organic frameworks (MOFs). scirp.orgscirp.org MOFs are crystalline materials with porous structures, and their properties are highly dependent on the nature of the organic linkers and metal ions used in their synthesis. stmarytx.edu Pyridine-based ligands are widely used in the synthesis of MOFs, and the N-oxide functionality can offer a strong coordination site for metal centers. scirp.orgmdpi.comscirp.org
Table 2: Potential Metal-Organic Frameworks with this compound as a Ligand
| Metal Ion | Potential MOF Structure | Potential Application |
| Zn(II) | 3D framework with porous channels | Gas storage, catalysis |
| Cu(II) | 2D layered structure | Sensing, separation |
| Ln(III) | Luminescent framework | Optical materials |
While specific studies detailing the synthesis and characterization of MOFs or polymers from this compound were not prevalent in the searched literature, the fundamental principles of polymer and coordination chemistry strongly suggest its potential in these areas. Further research into the reactivity and coordination behavior of this compound could lead to the development of new functional materials.
Interactions with Biological Systems: Mechanistic Insights at the Molecular Level
Molecular Recognition and Ligand Binding Mechanisms
The ability of 4-(dihydroxymethyl)pyridine 1-oxide to bind to biological targets such as proteins is governed by a combination of non-covalent interactions. The unique electronic and structural features of the pyridine (B92270) N-oxide ring, coupled with the hydrogen-bonding capacity of the dihydroxymethyl group, dictate its binding modes.
Hydrogen Bonding Networks and π-Stacking Interactions in Protein-Ligand Systems
The pyridine N-oxide moiety is a potent hydrogen bond acceptor. The N-O bond is highly polar, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom, making the oxygen a strong hydrogen bond acceptor. This allows this compound to form robust hydrogen bonds with hydrogen bond donors in a protein's active site, such as the amide protons of the peptide backbone or the side chains of amino acids like tyrosine, serine, and threonine.
Furthermore, the dihydroxymethyl group at the 4-position introduces additional hydrogen bonding capabilities. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of an extensive hydrogen-bonding network within a binding pocket. This dual functionality can significantly enhance the binding affinity and specificity of the molecule for its target.
Molecular Docking and Binding Affinity Predictions based on Theoretical Models
While specific molecular docking studies for this compound are not extensively available in the public domain, theoretical modeling provides valuable insights into its potential binding modes and affinities. Computational methods, such as molecular docking, can predict how this molecule might fit into the active site of a given protein and estimate the free energy of binding.
These models typically consider the compound's three-dimensional structure, conformational flexibility, and the physicochemical properties of the protein's binding site. For this compound, docking simulations would likely explore various orientations where the N-oxide oxygen and the dihydroxymethyl groups can form optimal hydrogen bonds. The pyridine ring's placement would be guided by potential π-stacking and hydrophobic interactions.
The predicted binding affinity is often expressed as a docking score or an estimated inhibition constant (Ki). These values are calculated based on scoring functions that approximate the thermodynamic stability of the protein-ligand complex. For instance, a study on 4-anilino quinazoline (B50416) derivatives used molecular docking to predict binding energies, which ranged from -6.74 to -7.46 kcal/mol for active compounds against the EGFR tyrosine kinase domain. wikipedia.org While not directly on the target compound, this illustrates the utility of such predictive models. The development of advanced deep learning models, such as BAPA (binding affinity prediction with attention), aims to improve the accuracy of these predictions by considering the local structures of protein-ligand complexes. nih.gov
Table 1: Predicted Interaction Types for this compound in a Hypothetical Protein Binding Site
| Interaction Type | Moiety of this compound Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Acceptor) | N-Oxide Oxygen | Tyrosine, Serine, Threonine, Lysine, Arginine |
| Hydrogen Bond (Donor/Acceptor) | Dihydroxymethyl Group | Aspartate, Glutamate, Serine, Threonine, Histidine |
| π-Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Pyridine Ring | Leucine, Isoleucine, Valine, Alanine |
Enzymatic Transformations and Metabolic Pathways (Mechanistic Aspects)
The biotransformation of this compound is a critical aspect of its biological activity and clearance from the body. These transformations are primarily mediated by enzymes that catalyze reactions such as reduction and conjugation.
Substrate-Enzyme Interaction Studies at the Molecular Level
The interaction of pyridine N-oxides with enzymes is a key step in their metabolism. For instance, the enzymatic reduction of pyridine N-oxide derivatives has been studied with single-electron transferring flavoenzymes like ferredoxin-NADP+ oxidoreductase (FNR). lmaleidykla.ltresearchgate.net The reactivity of these compounds as substrates is related to their electron-accepting potency. lmaleidykla.ltresearchgate.net The interaction likely involves the binding of the pyridine N-oxide to the enzyme's active site, where it can accept an electron from a reduced flavin cofactor.
Similarly, cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of many nitrogen-containing compounds. nih.gov While CYPs primarily catalyze oxidations, they can also mediate the reduction of N-oxides, particularly under low oxygen conditions. acs.org The interaction with CYPs can be complex, with the nitrogen of the pyridine ring potentially coordinating to the heme iron, which can influence the metabolic stability of the compound. nih.gov
Mechanisms of Biotransformation of N-Oxides (e.g., Reduction, Glucuronidation)
Reduction: The reduction of the N-oxide group to the corresponding pyridine is a major metabolic pathway for pyridine N-oxides. acs.org This reaction can be catalyzed by several enzyme systems, including cytochrome P450 and xanthine (B1682287) oxidase. acs.orgnih.gov The mechanism of reduction by xanthine oxidase, for example, involves the transfer of an electron from the enzyme's molybdenum cofactor to the N-oxide, leading to the cleavage of the N-O bond and the formation of the parent pyridine. This process is crucial as the resulting pyridine derivative may have different biological activities and physicochemical properties compared to the N-oxide. For some pyridine N-oxide derivatives, this reduction can be a form of metabolic activation. nih.gov
Glucuronidation: The hydroxyl groups of the dihydroxymethyl substituent on this compound are potential sites for glucuronidation. This is a common phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The mechanism involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group of the substrate. This conjugation significantly increases the water solubility of the compound, facilitating its excretion from the body. While N-glucuronidation of the pyridine nitrogen itself is also a known metabolic pathway for some pyridines, the presence of the readily accessible hydroxyl groups in this compound makes O-glucuronidation a highly probable metabolic route. acs.orgacs.org
Table 2: Potential Enzymatic Transformations of this compound
| Transformation | Enzyme Family | Product | Biological Consequence |
| N-Oxide Reduction | Cytochrome P450, Xanthine Oxidase | 4-(Dihydroxymethyl)pyridine | Altered biological activity and clearance |
| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4-(Glucuronidyloxymethyl)pyridin-1-ium-1-olate | Increased water solubility, enhanced excretion |
Bioisosteric Replacement Studies (Mechanistic Considerations)
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability.
In the context of pyridine N-oxides, the N-oxide group itself can be considered a bioisostere of other functional groups. For example, due to its strong hydrogen bond accepting capability, it has been used as a bioisosteric replacement for other hydrogen bond acceptors in the design of enzyme inhibitors. nih.govrsc.org
A specific study demonstrated that a 2-difluoromethylpyridine group can serve as a bioisosteric replacement for a pyridine N-oxide. rsc.org This replacement was shown to enhance the activity of a quorum-sensing inhibitor. The mechanistic rationale for this successful replacement lies in the ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor, mimicking some of the electronic properties and interaction potential of the N-oxide group. This type of study highlights the potential for fine-tuning the biological activity of pyridine-based compounds by modifying the core heterocyclic system. While no specific bioisosteric replacement studies for the dihydroxymethyl group of this compound have been found, one could envision replacing one or both hydroxyl groups with other functionalities like fluoro or amino groups to modulate hydrogen bonding capacity and metabolic stability. estranky.sk
N-Oxide as a Carbonyl Bioisostere and its Molecular Basis
Bioisosterism, the replacement of a functional group within a bioactive molecule with another group that retains similar biological activity, is a cornerstone of drug design. nih.gov The pyridine N-oxide group has emerged as an effective non-classical bioisostere for the carbonyl group (C=O). This is rooted in the fundamental electronic and structural characteristics of the N-oxide bond. scripps.eduacs.org
The oxidation of the pyridine nitrogen to form an N-oxide introduces a highly polar, dative N⁺-O⁻ bond. arkat-usa.orgchemtube3d.com This bond significantly increases the molecule's dipole moment compared to its non-oxidized parent pyridine. scripps.edu The resulting electronic distribution, with a partial negative charge on the oxygen atom, makes the N-oxide oxygen a potent hydrogen bond acceptor, a key characteristic it shares with the oxygen of a carbonyl group. The ability of the N-oxide to mimic the hydrogen bonding capacity of a carbonyl group allows it to engage in similar crucial interactions with biological targets like enzymes and receptors. scripps.edu
X-ray crystallographic studies have confirmed that the N-O group can form critical hydrogen bonding networks within the active sites of enzymes, effectively replacing the interactions of a carbonyl moiety. scripps.edu For instance, the substitution of a pyrazinone group with a pyridine N-oxide in a series of thrombin inhibitors resulted in compounds with superior inhibitory activity, demonstrating the successful application of this bioisosteric principle. scripps.edu
| Property | Carbonyl Group (e.g., in a Ketone) | Pyridine N-Oxide Group | Rationale for Bioisosterism |
| Polarity | Highly Polar (C=O bond) | Highly Polar (N⁺-O⁻ bond) | Both groups can participate in strong polar and electrostatic interactions. |
| H-Bonding | Strong Hydrogen Bond Acceptor (Oxygen) | Strong Hydrogen Bond Acceptor (Oxygen) | Mimics the ability to form critical hydrogen bonds with biological targets. scripps.edu |
| Dipole Moment | Significant | Significantly increased vs. parent pyridine | The high dipole moment (4.37 D for Pyridine N-Oxide vs. 2.03 D for Pyridine) contributes to its interaction potential. scripps.edu |
| Geometry | Trigonal Planar Carbon | Planar Ring | The geometry allows for defined spatial interactions within binding pockets. |
The molecular basis for this mimicry lies in the redistribution of electron density upon N-oxidation. The electrons on the oxygen atom can be delocalized around the pyridine ring, which influences the reactivity and interaction potential of the entire heterocyclic system. chemtube3d.com This makes the N-oxide group not just a passive structural replacement but an active participant in molecular recognition.
Impact on Molecular Interactions and Conformational Changes within Biological Targets
The introduction of the N-oxide functional group, as present in 4-(Hydroxymethyl)pyridine 1-oxide, can have a profound impact on how a molecule interacts with its biological target, often leading to enhanced affinity and selectivity. These effects are a direct result of the N-oxide's ability to form strong, specific interactions, which can, in turn, induce significant conformational changes in the target protein. scripps.edunih.gov
The N-oxide oxygen can act as a powerful hydrogen bond acceptor, forming stable hydrogen bonds with amino acid residues such as serine, histidine, or the amide hydrogens of the peptide backbone within a protein's binding site. scripps.edunih.gov This is exemplified in the design of Factor XIa inhibitors, where a pyridine-N-oxide derivative was shown to interact favorably with the oxyanion binding site of the enzyme. nih.gov These specific, directional interactions can anchor the molecule in the active site more effectively than its non-oxidized counterpart, leading to increased inhibitory potency.
Allosteric Modulation: The binding of the N-oxide-containing compound at one site can induce a conformational change that alters the activity at a distant active or regulatory site on the enzyme. scripps.edu
Enhanced Binding Affinity: The induced conformational change may result in a more complementary binding pocket, leading to a "tighter" fit and a more stable drug-receptor complex.
Trapping of Inactive States: The inhibitor might bind to and stabilize an inactive conformation of the enzyme, preventing it from carrying out its catalytic function.
Studies on various proteins have shown that redox changes or binding events can lead to significant reorganization of the polypeptide backbone, transitions between ordered and disordered states, and even changes in quaternary structure. nih.gov The strong interactions afforded by the pyridine N-oxide moiety can be a driving force for such functionally important structural changes.
| Interaction Type | Description | Consequence for Biological Target |
| Hydrogen Bonding | The N-oxide oxygen acts as a strong H-bond acceptor with amino acid residues (e.g., Ser, His, backbone NH). scripps.edunih.gov | Anchors the ligand in the binding site; can increase binding affinity and specificity. |
| Electrostatic Interactions | The highly polar N⁺-O⁻ bond interacts with charged or polar residues in the binding pocket. arkat-usa.org | Orients the ligand correctly for optimal interaction; contributes to binding energy. |
| Induced Fit | The initial binding of the ligand induces a conformational change in the protein. | Optimizes the shape of the binding site for the ligand, leading to a more stable complex. |
| Allosteric Modulation | Binding at one site causes a conformational shift that affects a distant site on the protein. scripps.edu | Can inhibit or activate the protein's function non-competitively. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
